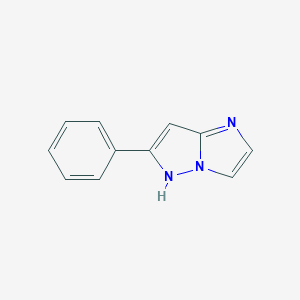

6-Phenyl-1H-imidazo(1,2-b)pyrazole

Descripción general

Descripción

6-Phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound with a unique chemical structure that has significant biological and chemical properties. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse and useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

The primary target of 6-Phenyl-1H-imidazo(1,2-b)pyrazole is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate digestion, converting carbohydrates into glucose . By targeting α-glucosidase, the compound can control blood sugar levels, making it potentially useful in the treatment of type 2 diabetes mellitus .

Mode of Action

This compound interacts with its target, α-glucosidase, by inhibiting its activity . This inhibition is achieved in a competitive mode, similar to the standard drug acarbose . The compound’s interaction with α-glucosidase results in a decrease in the conversion of carbohydrates into glucose, thereby controlling blood sugar levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbohydrate digestion pathway . By inhibiting α-glucosidase, the compound disrupts this pathway, reducing the conversion of carbohydrates into glucose . This results in lower blood sugar levels, which can be beneficial for individuals with type 2 diabetes .

Pharmacokinetics

It is noted that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of α-glucosidase . This inhibition disrupts the normal process of carbohydrate digestion, reducing the conversion of carbohydrates into glucose . As a result, blood sugar levels are controlled, which can be particularly beneficial for individuals with type 2 diabetes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1H-imidazo(1,2-b)pyrazole typically involves a multi-step process. One common method is the three-component reaction between arylaldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isonitriles in the presence of ammonium chloride under reflux conditions . This reaction yields a series of imidazo[1,2-b]pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring efficient and cost-effective production.

Análisis De Reacciones Químicas

Types of Reactions

6-Phenyl-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

6-Phenyl-1H-imidazo(1,2-b)pyrazole has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.

Pyrazole: Exhibits various applications such as anticancer and anti-inflammatory activities.

Uniqueness

6-Phenyl-1H-imidazo(1,2-b)pyrazole stands out due to its unique combination of the imidazole and pyrazole rings, which imparts distinct biological activities and chemical properties. Its ability to act as an α-glucosidase inhibitor with high potency and low cytotoxicity makes it particularly valuable in medicinal chemistry .

Actividad Biológica

6-Phenyl-1H-imidazo(1,2-b)pyrazole is a compound belonging to the imidazo[1,2-b]pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring fused with a pyrazole moiety, making it a unique scaffold for drug development. The presence of the phenyl group enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | H460 | 3.79 | Induces apoptosis via Annexin V staining |

| This compound | MCF7 | 0.39 | Inhibition of Aurora-A kinase |

| This compound | A549 | 0.46 | Induces ROS-mediated apoptosis |

These findings suggest that this compound can induce apoptosis in cancer cells through mechanisms such as ROS generation and inhibition of key kinases involved in cell proliferation .

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits dose-dependent cytotoxic effects on various human cancer cell lines. For example:

- HL-60 Cells : Treatment with imidazo[1,2-b]pyrazole derivatives led to increased Annexin V staining, indicating early and late apoptotic populations without significant necrosis .

The compound's effectiveness was further supported by its ability to enhance phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-b]pyrazoles is closely linked to their structural features. Modifications at specific positions on the pyrazole ring can significantly alter their potency and selectivity against different cancer types. For example:

- Substituents at the 3-position have been shown to enhance cytotoxicity against breast cancer cells.

- The introduction of electron-withdrawing groups increases the compound's ability to interact with cellular targets.

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-b]pyrazoles:

- Antitumor Efficacy : A study evaluated a series of imidazo[1,2-b]pyrazole derivatives against multiple cancer cell lines (MCF7, A549). The most potent compound exhibited an IC50 value of 0.39 µM against MCF7 cells and showed significant inhibition of Aurora-A kinase activity .

- Mechanistic Insights : Research indicated that these compounds induce apoptosis through ROS generation and mitochondrial dysfunction in cancer cells. This was evidenced by increased levels of reactive oxygen species following treatment with this compound derivatives .

Propiedades

IUPAC Name |

6-phenyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYRPESMFJTOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926819 | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130598-72-0 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.